molecular formula C7H4BrN3O2 B3219440 7-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190318-61-6

7-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3219440
CAS No.: 1190318-61-6
M. Wt: 242.03 g/mol
InChI Key: KOHZOOVPZQCNSU-UHFFFAOYSA-N
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Description

Overview of Azaindole and Pyrrolopyridine Isomers in Synthetic Chemistry

Pyrrolopyridines are a class of bicyclic heteroaromatic compounds that are isomers of indole, where one of the benzene ring's carbon atoms is replaced by a nitrogen atom. This substitution gives rise to the common name "azaindole." Depending on the position of this nitrogen atom relative to the pyrrole (B145914) ring fusion, four primary isomers exist: 4-azaindole, 5-azaindole (1H-pyrrolo[3,2-c]pyridine), 6-azaindole, and 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine). uni-rostock.dechemicalbook.com The 1H-pyrrolo[3,2-b]pyridine scaffold is known as 4-azaindole.

Historical Context and Evolution of Pyrrolo[3,2-b]pyridine Derivatives in Academic Inquiry

The synthesis of azaindole scaffolds has been a long-standing challenge and an area of active development in organic chemistry. Early synthetic strategies often adapted classical indole syntheses, such as the Fischer, Madelung, and Reissert methods. nsf.govresearchgate.net However, these methods frequently proved to be of limited scope and efficiency when applied to the electron-deficient pyridine (B92270) precursors required for azaindole synthesis. nsf.govresearchgate.net

Over the past few decades, the advent of modern synthetic techniques, particularly transition-metal-catalyzed cross-coupling reactions, has revolutionized the field. researchgate.net Methods like the Suzuki, Heck, and Sonogashira reactions have enabled more efficient and versatile construction of the pyrrolopyridine core. uni-rostock.de These advanced methods allow for the precise introduction of various substituents, facilitating the exploration of structure-activity relationships (SAR) and the development of compounds with tailored properties. bldpharm.com Research has also focused on novel cyclization strategies starting from appropriately substituted pyridine or pyrrole building blocks. chemicalbook.com

Rationale for Focused Research on Halogenated and Nitrated Pyrrolo[3,2-b]pyridine Systems

The strategic functionalization of the pyrrolopyridine scaffold with halogen and nitro groups is a key strategy in synthetic and medicinal chemistry. Halogen atoms (F, Cl, Br, I) are particularly valuable for their ability to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. They can serve as key binding elements, interacting with target proteins through halogen bonding, and also act as synthetic handles for further elaboration via cross-coupling reactions. uni-rostock.densf.govtugraz.at For instance, the introduction of iodine at the C7 position of certain pyrrolopyrimidines was shown to significantly enhance antiproliferative potency. nsf.govtugraz.at

The nitro group (–NO₂) is a powerful electron-withdrawing group that can drastically alter the electronic character of the aromatic system. In synthetic chemistry, it is a versatile functional group that can be readily converted into other functionalities, most notably an amino group (–NH₂). nih.gov This transformation is a common tactic in the construction of complex molecules, where the nitro group acts as a masked amine. nih.gov For example, a synthetic route to a 7-azaindole derivative involved the use of a 5-nitro intermediate which was subsequently reduced to the corresponding aniline for further reactions. nih.gov The synthesis of various azaindoles often proceeds through nitrated precursors, highlighting the group's importance as a strategic intermediate. nih.gov

Scope and Objectives of Investigating 7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine

Therefore, the objective of investigating this specific compound would be multi-faceted:

To Establish a Viable Synthetic Route: Developing a reliable and efficient synthesis for this molecule would be the primary goal. This would likely involve regioselective nitration and bromination of the parent 1H-pyrrolo[3,2-b]pyridine scaffold.

To Characterize the Compound: Thorough spectroscopic analysis (including ¹H NMR, ¹³C NMR, IR) and physicochemical property determination would be essential to establish a baseline for future studies.

To Explore its Chemical Reactivity: Investigating the compound as a building block in further synthesis, for example, using the bromo-substituent as a handle for cross-coupling reactions while leveraging the electronic effects of the nitro group.

To Assess its Potential Biological Activity: Given the known biological activities of related azaindoles, screening this compound for various biological targets would be a logical step to uncover potential applications.

Detailed Research Findings: A Case Study of a Related Analog

In the absence of specific research on this compound, we can examine a closely related, well-documented compound to understand the synthetic challenges and chemical properties that might be expected. A robust, multi-kilogram scale synthesis for 5-bromo-4-chloro-3-nitro-7-azaindole (an isomer of the target compound) has been reported, providing a valuable template for potential synthetic strategies. acs.org

The synthesis starts from the parent 7-azaindole and proceeds in four steps, with each intermediate isolated by crystallization, avoiding complex extractions or distillations. acs.org This process highlights a practical approach to introducing both nitro and bromo groups with high regioselectivity. acs.org

The general properties of the parent scaffold and some of its simple derivatives are summarized below.

Table 1: Physicochemical Properties of 1H-Pyrrolo[3,2-b]pyridine and Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS NumberReference
1H-Pyrrolo[3,2-b]pyridineC₇H₆N₂118.14272-49-1 sigmaaldrich.com
3-Bromo-1H-pyrrolo[3,2-b]pyridineC₇H₅BrN₂197.0323688-47-3 chemicalbook.com
7-Bromo-1H-pyrrolo[3,2-b]pyridineC₇H₅BrN₂197.031190318-63-8
5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridineC₇H₃BrClN₃O₂292.481906399-52-3 acs.org

The 1H-pyrrolo[3,2-b]pyridine scaffold and its derivatives are of significant importance in chemical science, primarily due to their utility as bioisosteres for indoles and purines in drug discovery. The functionalization of this core with halogen and nitro groups represents a powerful strategy for tuning molecular properties and creating versatile synthetic intermediates. While the specific compound This compound remains an underexplored area of research, its structure suggests it could be a valuable building block. The established synthetic methodologies for closely related analogs, such as 5-bromo-4-chloro-3-nitro-7-azaindole, provide a clear roadmap for future investigations into its synthesis and potential applications. Further academic inquiry is necessary to fully elucidate the chemical and biological profile of this promising molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-2-9-7-5(11(12)13)3-10-6(4)7/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHZOOVPZQCNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201270139
Record name 7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
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Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190318-61-6
Record name 7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190318-61-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 7 Bromo 3 Nitro 1h Pyrrolo 3,2 B Pyridine

Halogen-Directed Functionalization at the C7 Position

The bromine atom on the pyridine (B92270) ring of the 7-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine scaffold is a prime site for introducing molecular diversity through carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl and heteroaryl halides. For the this compound, these reactions would enable the formation of new bonds at the C7 position.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the C7-bromo position with various aryl or vinyl boronic acids or esters. In studies on related isomeric systems, such as 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridines, Suzuki couplings have been successfully employed to introduce aryl groups. nih.gov For the title compound, a typical reaction would likely involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf), a base such as K₂CO₃ or Cs₂CO₃, and a solvent system like dioxane/water or DME. The reaction would be expected to yield 7-aryl-3-nitro-1H-pyrrolo[3,2-b]pyridine derivatives. The presence of the nitro group and the acidic N-H on the pyrrole (B145914) ring would be important considerations for optimizing reaction conditions.

Sonogashira Coupling: The Sonogashira reaction allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This has been demonstrated on various bromopyridine derivatives. soton.ac.uk Applied to this compound, this reaction would typically use a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine). This would lead to the synthesis of 7-alkynyl-3-nitro-1H-pyrrolo[3,2-b]pyridines, which are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming carbon-nitrogen bonds. While no examples exist for the specific title compound, the Buchwald-Hartwig amination has been successfully applied to other bromopyridines and related heterocycles to introduce a wide range of primary and secondary amines. wikipedia.orgchemspider.com A hypothetical reaction on this compound would require a palladium precatalyst, a specialized phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOtBu) to yield 7-amino-3-nitro-1H-pyrrolo[3,2-b]pyridine derivatives.

Table 1: Predicted Palladium-Catalyzed Cross-Coupling Reactions at the C7 Position This table is predictive and based on reactions with analogous compounds, as specific data for this compound is not available in the reviewed literature.

Reaction Coupling Partner Catalyst System (Example) Predicted Product
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄, K₂CO₃ 7-Aryl-3-nitro-1H-pyrrolo[3,2-b]pyridine
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂, CuI, Et₃N 7-Alkynyl-3-nitro-1H-pyrrolo[3,2-b]pyridine
Buchwald-Hartwig Amine (R₂NH) Pd₂(dba)₃, BINAP, NaOtBu 7-(Dialkyl/Aryl)amino-3-nitro-1H-pyrrolo[3,2-b]pyridine

Nucleophilic Aromatic Substitution Pathways

Direct displacement of the C7-bromide by a nucleophile (SₙAr) is generally difficult on electron-rich aromatic systems. However, the pyridine nitrogen atom in the pyrrolopyridine core is electron-withdrawing, which can facilitate such reactions, albeit typically under harsh conditions. The additional presence of the strongly electron-withdrawing nitro group at C3 should further activate the ring system towards nucleophilic attack, although its electronic effect is more pronounced at ortho and para positions. While plausible, there are no specific literature reports of SₙAr reactions at the C7 position of this particular scaffold.

Metal-Halogen Exchange and Subsequent Quenching Reactions

Metal-halogen exchange, typically using organolithium reagents (e.g., n-BuLi or t-BuLi) at low temperatures, can convert the C7-bromo bond into a C7-lithio species. wikipedia.org This highly reactive intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a wide range of substituents. A significant challenge for this reaction on this compound would be the presence of the acidic N-H proton of the pyrrole ring and the electrophilic nitro group, both of which can react with the organolithium reagent. nih.gov Strategies to overcome this include using excess organolithium to deprotonate the nitrogen first, or employing alternative reagents like isopropylmagnesium chloride (i-PrMgCl), which can show greater functional group tolerance. nih.govresearchgate.net

Nitro Group Transformations at the C3 Position

The nitro group at the C3 position of the pyrrole ring is a versatile functional group that primarily serves as a precursor to the corresponding amine but can also influence the reactivity of the molecule.

Reduction of the Nitro Group to Amino Functionality

The reduction of an aromatic nitro group to a primary amine is a fundamental and reliable transformation in organic synthesis. For this compound, this would yield 7-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine. A variety of standard reduction methods could be envisioned:

Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere is a common and effective method. Care would be needed to prevent potential hydrodebromination (loss of the C7-bromo substituent) as a side reaction, which can often be controlled by careful selection of catalyst and reaction conditions.

Metal/Acid Reduction: Classic conditions such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) or zinc (Zn) powder in acetic acid or ammonium chloride are also widely used for nitro group reductions and often show good chemoselectivity, preserving the aryl halide.

Table 2: Predicted Methods for the Reduction of the C3-Nitro Group This table is predictive, as specific data for this compound is not available in the reviewed literature.

Reagent(s) Solvent (Example) Predicted Product Potential Side Reactions
H₂, Pd/C Ethanol or Ethyl Acetate 7-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine Hydrodebromination at C7
SnCl₂·2H₂O Ethanol / HCl 7-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine Generally chemoselective
Fe, NH₄Cl Ethanol / Water 7-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine Generally chemoselective

Reactions Involving the Nitro Group for Further Derivatization

Beyond reduction, the strong electron-withdrawing nature of the nitro group can activate the pyrrole ring for specific reactions. For instance, in some heterocyclic systems, nitro groups can participate in cine-substitution reactions, where a nucleophile attacks a position adjacent to the nitro group, leading to the formal substitution of a hydrogen atom and loss of the nitro group. Such reactivity pathways, however, are highly system-dependent and have not been reported for this compound.

Reactivity of the Pyrrole Nitrogen (N1-H) and Pyridine Nitrogen

The pyrrolo[3,2-b]pyridine system contains two nitrogen atoms with distinct chemical properties. The pyrrole nitrogen (N1) is part of a five-membered aromatic ring and its lone pair of electrons is delocalized within the π-system, rendering it less basic. In contrast, the pyridine nitrogen's lone pair is not involved in aromaticity, making it more basic and available for protonation or coordination to Lewis acids.

The pyrrole nitrogen (N1-H) of the 7-azaindole (B17877) core can undergo deprotonation to form an anion that is readily susceptible to electrophilic attack. This allows for N-alkylation and N-acylation reactions, which are crucial for introducing functional groups and for protecting the pyrrole nitrogen during subsequent synthetic transformations. The choice of base and electrophile is critical for achieving selective N1-functionalization.

For instance, in related pyrrolo[2,3-d]pyrimidine systems, N-alkylation has been successfully carried out using various alkylating agents in the presence of a suitable base. While direct examples for this compound are not extensively documented, the general principles of N-alkylation of azaindoles can be applied. The reaction typically proceeds by deprotonation of the N1-H with a base like sodium hydride (NaH) or a carbonate, followed by the addition of an alkyl halide.

Acylation of the pyrrole nitrogen can be achieved using acylating agents such as acid chlorides or anhydrides. These reactions often serve to protect the N1 position. For example, tosyl chloride has been used to introduce a protecting group on the pyrrole nitrogen of a 3-bromo-5-phenyl-7-azaindole derivative. google.com

Reagent CategoryExample ReagentPotential Product at N1
Alkyl HalideMethyl Iodide (CH₃I)7-bromo-1-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine
Acyl HalideAcetyl Chloride (CH₃COCl)1-acetyl-7-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Sulfonyl HalideTosyl Chloride (TsCl)7-bromo-3-nitro-1-tosyl-1H-pyrrolo[3,2-b]pyridine

This table presents potential N-alkylation and N-acylation products based on the general reactivity of the pyrrolopyridine core.

The N1-H of the pyrrole ring and the pyridine nitrogen can participate in hydrogen bonding, which can influence the compound's physical properties and its behavior in solution. In the solid state, pyrrolo-azines are known to form supramolecular structures through hydrogen bonding. mdpi.com The N1-H can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor.

Tautomerism is another important consideration for 1H-pyrrolo[3,2-b]pyridines. While the 1H-tautomer is generally the most stable, the potential for proton transfer to the pyridine nitrogen to form a 7H-tautomer exists, although this is typically less favorable. In solution, the equilibrium between tautomers can be influenced by the solvent's polarity and its ability to form hydrogen bonds. For related systems like 7-azaindole, tautomerization has been observed, particularly in the excited state. researchgate.net The presence of the electron-withdrawing nitro group and the bromine atom in this compound would likely influence the acidity of the N1-H and therefore the tautomeric equilibrium.

TautomerDescription
1H-pyrrolo[3,2-b]pyridineThe proton is on the pyrrole nitrogen. This is generally the more stable tautomer.
4H-pyrrolo[3,2-b]pyridineThe proton has migrated to the pyridine nitrogen. This tautomer is typically less stable.

This table outlines the principal tautomeric forms of the pyrrolo[3,2-b]pyridine core.

Electrophilic and Nucleophilic Reactivity of the Pyrrolo[3,2-b]pyridine Core

The fused ring system of this compound exhibits distinct regions of electrophilic and nucleophilic character. The pyrrole ring is inherently electron-rich and thus more susceptible to electrophilic attack, while the pyridine ring is electron-deficient and more prone to nucleophilic substitution.

The nitro group at the 3-position strongly deactivates the pyrrole ring towards electrophilic substitution. Conversely, it activates the pyridine ring for nucleophilic attack. The bromine atom at the 7-position can be substituted by nucleophiles, particularly through palladium-catalyzed cross-coupling reactions.

Examples from related pyrrolopyridine chemistry show that electrophilic substitution, such as acylation, preferentially occurs at the 3-position of the unsubstituted 1H-pyrrolo[2,3-b]pyridine. researchgate.net However, in the case of this compound, the 3-position is already substituted and deactivated.

Nucleophilic aromatic substitution can occur on the pyridine ring, especially with the activating effect of the fused pyrrole and the directing effect of the existing substituents. For instance, the chlorine atom in a 2-iodo-4-chloropyrrolopyridine intermediate can be displaced by an amine in a Buchwald-Hartwig amination. nih.gov

Chemo- and Regioselectivity in Multi-Substituted Pyrrolo[3,2-b]pyridine Reactions

The presence of multiple substituents on the pyrrolo[3,2-b]pyridine core introduces challenges and opportunities in terms of chemo- and regioselectivity. The directing effects of the bromo and nitro groups are crucial in determining the outcome of further reactions.

In palladium-catalyzed cross-coupling reactions, the reactivity of different halogen substituents can be exploited for selective transformations. For example, in a molecule with both iodo and chloro substituents, a Suzuki-Miyaura coupling can be performed chemoselectively at the more reactive iodine position. nih.gov This principle suggests that in a molecule containing both the 7-bromo and other potentially reactive sites, selective reactions at the bromine could be achieved.

The regioselectivity of reactions is also heavily influenced by the electronic nature of the substituents. The electron-withdrawing nitro group will direct nucleophilic attack to specific positions on the pyridine ring. Conversely, any further electrophilic substitution would be directed away from the deactivated pyrrole ring.

Reaction TypeExpected Regioselectivity on this compound
Nucleophilic Aromatic SubstitutionFavored on the pyridine ring, influenced by the positions of the bromo and nitro groups.
Palladium-catalyzed Cross-CouplingPrimarily at the C7-Br bond.
Further Electrophilic SubstitutionHighly disfavored due to the deactivating nitro group. If forced, it would likely occur on the least deactivated position of the pyridine ring.

This table summarizes the expected chemo- and regioselectivity for key reaction types on the target compound.

Advanced Spectroscopic and Mechanistic Characterization in Research

Elucidation of Molecular Structure through X-ray Crystallography

No published X-ray crystallography data for 7-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine could be located. This technique would be crucial for definitively confirming the connectivity of the atoms, determining the three-dimensional structure, and analyzing intermolecular packing in the solid state. Such an analysis would provide precise measurements of bond lengths and angles, which are influenced by the electronic effects of the bromo and nitro substituents.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Specific Infrared (IR) and Raman spectra for this compound are not available. These techniques are vital for identifying characteristic vibrational modes of the functional groups present, such as the N-H stretch of the pyrrole (B145914) ring, the aromatic C-H and C=C/C=N stretching of the bicyclic system, and the symmetric and asymmetric stretches of the nitro (NO₂) group.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

While the exact mass can be calculated based on the molecular formula (C₇H₄BrN₃O₂), experimental high-resolution mass spectrometry (HRMS) data, which would confirm this formula and provide insight into the compound's fragmentation patterns under ionization, has not been published.

Advanced NMR Spectroscopy for Detailed Structural and Conformational Analysis

Detailed one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) Nuclear Magnetic Resonance (NMR) spectroscopic data are essential for the complete structural assignment of the molecule in solution. Although NMR data exists for many other pyrrolopyridine isomers, uni.lunist.gov specific spectra for this compound are not documented.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY)

Without experimental data, a discussion of the correlations that would be observed in 2D NMR spectra for this specific isomer is not possible.

Solid-State NMR for Crystalline Forms

No solid-state NMR studies for this compound have been reported. This technique would be valuable for studying the structure and dynamics in the solid state, especially if multiple crystalline forms (polymorphs) exist.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

The electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound have not been described in the literature. These measurements are fundamental for understanding the electronic transitions within the molecule and its potential applications in areas such as optical sensing or as a fluorescent probe. The position of the nitro group is known to significantly influence the emission properties of related heterocyclic systems.

Theoretical and Computational Investigations of 7 Bromo 3 Nitro 1h Pyrrolo 3,2 B Pyridine

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the electronic nature of 7-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine. These methods are fundamental in predicting molecular structure, stability, and reactivity from first principles.

Illustrative DFT-Calculated Parameters This table presents typical parameters that would be obtained from a DFT calculation for a molecule like this compound, based on studies of analogous compounds.

Calculated PropertyRepresentative ValueUnit
Total Energy-1850.5Hartrees
Dipole Moment4.5Debye
Zero-point Energy85.7kcal/mol
Rotational Constants1.5, 0.8, 0.5GHz

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be distributed across the π-system of the bicyclic ring, while the LUMO is anticipated to be significantly localized on the electron-withdrawing nitro group. researchgate.netresearchgate.net This localization is a direct consequence of the nitro group's strong electron-acceptor ability, which lowers the LUMO energy. researchgate.net The resulting small HOMO-LUMO energy gap suggests that the molecule is likely to be chemically reactive and prone to electronic transitions. mdpi.com

Representative Frontier Orbital Energies This interactive table shows example energy values for HOMO, LUMO, and the energy gap, derived from computational studies on similar nitroaromatic heterocyclic compounds.

OrbitalEnergy (eV)
HOMO-7.25
LUMO-2.85
Energy Gap (ΔE) 4.40

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents. nih.govresearchgate.net The MEP map displays different potential values on the electron density surface, typically color-coded for interpretation. Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, which are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net

In the MEP map of this compound, the most negative potential (red/yellow) is expected to be concentrated around the oxygen atoms of the nitro group, highlighting them as primary sites for interacting with electrophiles. The hydrogen atom attached to the pyrrole (B145914) nitrogen would exhibit a region of high positive potential (blue), marking it as a potential hydrogen bond donor site. The bromine atom and the aromatic rings will also influence the potential distribution, creating a complex surface that guides intermolecular interactions. nih.gov

Docking Studies to Predict Interactions with Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor or an enzyme. This method is instrumental in drug discovery for identifying potential drug candidates. Derivatives of the closely related 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated as potent inhibitors of tubulin polymerization by binding to the colchicine site. tandfonline.comnih.gov

Hypothetical Docking Study Results This table illustrates potential results from a docking simulation of the compound with a biological target, based on published data for analogous inhibitors.

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting Residues
Tubulin1SA0-7.8Asnβ349, Thrα179, Valβ318
FGFR1 Kinase4V04-8.2Ala564, Asp641, Glu562

QSAR (Quantitative Structure-Activity Relationship) Modeling for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for pyrrolo[3,2-b]pyridine derivatives, one would first synthesize a library of analogs with varied substituents at different positions. The biological activity of these compounds (e.g., IC₅₀ values against a specific cancer cell line) would be measured experimentally.

Subsequently, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for each compound. The QSAR model is then built by finding a mathematical equation that best correlates these descriptors with the observed biological activity. Such a model could be used to predict the activity of new, unsynthesized this compound derivatives and guide the design of more potent compounds by identifying the key structural features that govern their therapeutic effects.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational transition state analysis is a powerful theoretical tool used to elucidate the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products, which proceeds through a high-energy transition state. The structure and energy of this transition state are critical for understanding the kinetics and feasibility of a reaction.

As of the latest literature surveys, specific computational studies detailing the transition state analysis for reactions involving This compound are not publicly available. Research in this specific area is still emerging. However, based on computational studies of related heterocyclic compounds, a theoretical framework for how such an analysis would be conducted can be outlined.

Typically, such investigations would employ quantum mechanical methods, most notably Density Functional Theory (DFT), to model the reaction pathways. For a molecule like this compound, which contains both electron-withdrawing (nitro) and deactivating (bromo) groups on a pyrrolopyridine core, computational analysis could provide significant insights into its reactivity in various chemical transformations, such as nucleophilic aromatic substitution or further electrophilic substitution.

Hypothetical Application of Transition State Analysis:

A hypothetical study on the nucleophilic substitution of the bromine atom at the C7 position would involve the following computational steps:

Geometry Optimization: The ground state geometries of the reactant (this compound) and the nucleophile would be optimized to find their lowest energy conformations.

Transition State Searching: A transition state search would be performed to locate the saddle point on the potential energy surface corresponding to the approach of the nucleophile and the departure of the bromide ion. This would likely involve a Meisenheimer complex as an intermediate.

Frequency Calculations: Vibrational frequency calculations would be carried out to confirm the nature of the stationary points. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to connect the transition state to the corresponding reactants and products, ensuring that the located transition state is indeed the correct one for the reaction of interest.

Activation Energy Barrier Calculation: The energy difference between the transition state and the reactants would provide the activation energy barrier for the reaction, a key determinant of the reaction rate.

While specific data tables and detailed research findings for this compound are not available, the methodologies are well-established in computational chemistry. For instance, studies on the functionalization of the related 7-azaindole (B17877) scaffold have provided insights into plausible reaction mechanisms, although without detailed transition state analysis. acs.orgnih.govrsc.org Similarly, computational work on other nitro-substituted heterocyclic systems has successfully elucidated reaction mechanisms and energy barriers. nih.govrsc.org

Future computational research on this compound would be invaluable for predicting its chemical behavior and guiding the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.

Potential Applications in Materials Science and Chemical Engineering

Utilization as Building Blocks for Advanced Organic Materials

The bifunctional nature of 7-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine makes it a prime candidate for the synthesis of complex organic materials. The bromine atom can be readily substituted or used in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce a wide variety of organic substituents. This allows for the systematic tuning of the electronic and photophysical properties of the resulting materials. The nitro group, being strongly electron-withdrawing, significantly influences the electron affinity of the molecule, a key parameter in the design of organic semiconductors.

Derivatives of the parent 7-azaindole (B17877) scaffold have been recognized for their utility in various applications, and the strategic placement of the bromo and nitro groups on the 1H-pyrrolo[3,2-b]pyridine core could pave the way for novel polymers and small molecules with tailored properties for applications in organic electronics.

Integration into Fluorescent Probes and Sensors

The 1H-pyrrolo[3,2-b]pyridine core is known to exhibit fluorescence. The introduction of a nitro group, which can act as a fluorescence quencher, and a bromo group, which can be a site for further functionalization, opens up possibilities for the design of "turn-on" fluorescent probes. For instance, the bromine atom could serve as an attachment point for a receptor unit that, upon binding to a specific analyte, could trigger a chemical reaction leading to the removal or transformation of the quenching nitro group, thereby restoring fluorescence. This reaction-based sensing mechanism could be exploited for the detection of various chemical species.

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

While specific research on this compound in OLEDs is not yet prevalent, some derivatives of the broader 7-azaindole family have been investigated as blue emitters in organic light-emitting devices. researchgate.net The electron-deficient nature imparted by the nitro group in this compound could make it a suitable component in the electron transport layers or as a host material for phosphorescent emitters in OLEDs. The ability to modify the structure at the bromine position would allow for the fine-tuning of properties such as charge carrier mobility and energy levels to optimize device performance.

Catalytic Applications in Organic Synthesis

The nitrogen atoms within the 1H-pyrrolo[3,2-b]pyridine ring system possess lone pairs of electrons that could potentially coordinate with metal centers, suggesting a role as a ligand in catalysis. The electronic properties of this ligand could be modulated by the bromo and nitro substituents. While this specific compound has not been reported as a catalyst, the development of chiral derivatives could lead to applications in asymmetric catalysis. Furthermore, the compound itself could be a substrate for catalytic reactions to produce more complex molecules.

Role in Supramolecular Chemistry and Self-Assembly

The planar structure of the 1H-pyrrolo[3,2-b]pyridine core, combined with the potential for hydrogen bonding via the pyrrole (B145914) N-H group and dipole-dipole interactions originating from the polar nitro group, provides the necessary features for participation in supramolecular chemistry and self-assembly. These non-covalent interactions can guide the organization of molecules into well-defined, higher-order structures such as liquid crystals, gels, or crystalline co-crystals. The bromo substituent offers a handle for introducing other functionalities that can further direct the self-assembly process, leading to materials with interesting optical or electronic properties arising from their ordered arrangement.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Strategies for Enhanced Atom Economy and Sustainability

The future synthesis of 7-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine and its derivatives will increasingly focus on green chemistry principles to improve sustainability and efficiency. Current multi-step syntheses of related 7-azaindole (B17877) cores can be resource-intensive. organic-chemistry.org Future strategies will likely pivot towards methods that enhance atom economy, reduce waste, and utilize less hazardous reagents.

Key areas of development include:

Catalyst Innovation : While palladium-catalyzed reactions are effective for C-C and C-N bond formations on the azaindole core, future work will explore the use of more abundant and less toxic metal catalysts, such as iron or copper. organic-chemistry.orgresearchgate.net Iron-catalyzed Sonogashira coupling, for instance, has been successfully used for azaindole synthesis and represents a greener alternative to traditional palladium catalysts. researchgate.net

Microwave and Ultrasound-Assisted Synthesis : The application of alternative energy sources like microwave (MW) and ultrasound (US) irradiation can dramatically accelerate reaction times, reduce energy consumption, and often improve yields. researchgate.netorganic-chemistry.org Microwave heating has been shown to significantly speed up cyclization steps in the formation of substituted 7-azaindoles. organic-chemistry.org

Protecting-Group-Free Synthesis : Developing synthetic routes that avoid the use of protecting groups is a crucial goal for improving atom economy. One such strategy involves a two-step approach starting from chloroamino-N-heterocycles, using a Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization, which circumvents the need for protecting the pyrrole (B145914) nitrogen. organic-chemistry.org Adapting these methods for the nitrated and brominated core of the title compound is a key future objective.

Advanced Mechanistic Investigations of Complex Reactions Involving the Compound

A deeper mechanistic understanding of reactions involving this compound is essential for optimizing synthetic outcomes and designing novel transformations. The interplay between the electron-withdrawing nitro group and the bromo-substituted pyridine (B92270) ring influences the reactivity of the entire scaffold in complex ways.

Future mechanistic studies will likely involve a combination of experimental and computational approaches:

Computational Chemistry : Density-Functional Theory (DFT) and other quantum chemistry methods can be used to model reaction pathways, predict transition states, and understand the electronic factors governing regioselectivity in substitution reactions. mdpi.com This is particularly important for predicting the outcomes of cross-coupling reactions at the bromine-bearing C7 position versus potential reactions at other sites.

In-situ Reaction Monitoring : Advanced spectroscopic techniques can provide real-time data on reaction intermediates and kinetics, offering empirical evidence to support or refine computationally-derived mechanisms.

Elucidating Biological Mechanisms : For derivatives that show biological activity, detailed mechanistic studies are crucial. For example, research on related pyrrolo[2,3-b]pyrazine compounds has revealed that they can act as nonintercalative catalytic inhibitors of Topoisomerase II, potentially by blocking the enzyme's ATP binding site. nih.gov Similar investigations, including DNA relaxation assays and molecular docking, would be a priority for active derivatives of this compound. nih.gov

Exploration of New Biological Targets and Therapeutic Areas (Pre-clinical, in vitro focus)

The pyrrolo[3,2-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. The title compound, with its functional handles, is an ideal starting point for generating libraries of derivatives to screen against new and established targets in a pre-clinical, in vitro setting.

Promising therapeutic areas and targets for future exploration include:

Kinase Inhibition : Pyrrolopyridine derivatives have shown potent inhibitory activity against numerous kinases involved in cancer and inflammatory diseases. nih.gov Targets for which derivatives have already been developed include B-RAF, CDK8, Fibroblast Growth Factor Receptors (FGFR), Janus kinase (JAK), and Spleen Tyrosine Kinase (SYK). nih.govnih.govexlibrisgroup.comrsc.org The bromo group on the title compound is a prime site for introducing moieties via Suzuki coupling to target the ATP-binding sites of these kinases.

Antiproliferative Agents : Beyond kinase inhibition, derivatives have exhibited anticancer activity through other mechanisms, such as DNA intercalation. researchgate.net The planar nature of the pyrrolopyridine core lends itself to such interactions.

Infectious Diseases : The scaffold is being investigated for activity against various pathogens. For instance, certain pyrrolo[3,4-c]pyridine derivatives have shown antitubercular activity, while others have been assessed for anti-HIV-1 potential. mdpi.comnih.gov

A study on 1H-pyrrolo[2,3-b]pyridine derivatives identified a compound (4h) with potent FGFR inhibitory activity, which inhibited breast cancer cell proliferation, migration, and invasion in vitro. rsc.org Another series of 7-azaindole derivatives yielded a potent inhibitor of CDK8, a kinase implicated in acute myeloid leukemia. nih.gov These successes highlight the vast potential for derivatives of this compound in oncology.

Design and Synthesis of Next-Generation Derivatives with Improved Properties

The rational design of next-generation derivatives is a cornerstone of future research. The goal is to move from initial "hits" to "lead" compounds with optimized potency, selectivity, and drug-like properties. The this compound scaffold is exceptionally well-suited for this process.

Key design strategies include:

Structure-Activity Relationship (SAR) Studies : Systematic modification of the parent compound is essential. The bromine at C7 can be replaced with a vast array of aryl or alkyl groups using cross-coupling reactions. The nitro group at C3 can be reduced to an amine, which can then be acylated, alkylated, or used as a handle to build further complexity, allowing for a thorough exploration of the chemical space. nih.govnih.gov

Molecular Hybridization : This strategy involves combining pharmacophoric elements from different known bioactive molecules into a single hybrid compound. mdpi.com For example, fragments of a known kinase inhibitor could be appended to the pyrrolopyridine core via the bromo or amino functionalities to create novel dual-target inhibitors. mdpi.com

Scaffold Hopping : This involves replacing the core pyrrolopyridine structure with a bioisosteric ring system while retaining key binding elements. However, the focus here remains on using the original scaffold to create derivatives with superior properties.

Recent research has demonstrated the power of these approaches. In one study, two series of pyrrolo[2,3-b]pyridine compounds were designed based on the structure of FDA-approved B-RAF inhibitors, leading to the discovery of new derivatives with potent inhibitory effects. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery of drugs based on scaffolds like this compound. hilarispublisher.com These computational tools can analyze vast datasets to predict molecular properties and guide experimental work, saving significant time and resources. astrazeneca.comresearchgate.net

Future applications of AI/ML in this context will include:

Predictive Modeling : ML models, such as graph neural networks, can be trained on existing data to predict the biological activity, ADME (Absorption, Distribution, Metabolism, and Excretion), and toxicity profiles of virtual derivatives. hilarispublisher.comastrazeneca.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

Virtual High-Throughput Screening : Instead of physically screening millions of compounds, AI can perform virtual screening of large digital libraries of derivatives designed from the title compound against a target protein's structure, identifying the most promising candidates for synthesis. hilarispublisher.compremierscience.com

De Novo Drug Design : Generative AI models can design entirely new molecules, optimized for specific properties, based on the pyrrolopyridine scaffold. These models can explore a much wider chemical space than is possible through manual design alone. jsr.org

By combining high-throughput screening data with AI approaches, researchers can accelerate the design-synthesize-test cycle, moving more efficiently from a starting scaffold to a viable drug candidate. astrazeneca.com

Potential for Nanotechnology and Drug Delivery Systems (excluding human trials)

Once a potent derivative of this compound is identified, nanotechnology offers a promising avenue to enhance its therapeutic potential in pre-clinical settings. Many promising heterocyclic drug candidates suffer from poor solubility or unfavorable pharmacokinetics, which can be overcome using nano-formulations. nih.gov

Future research in this area will focus on:

Nanoparticle Encapsulation : Loading active derivatives into nanocarriers such as liposomes, polymeric micelles, or carbon nanotubes can improve their solubility, protect them from premature degradation, and modify their release profiles. nih.gov

Controlled Release Systems : Polymeric nanoblends and electrospun nanofibers can be engineered to release the encapsulated drug in a sustained manner over an extended period. dovepress.com This helps maintain the drug concentration within the therapeutic window, potentially improving efficacy and reducing the frequency of administration in animal models. nih.gov

Targeted Delivery : By functionalizing the surface of nanoparticles with targeting ligands (e.g., antibodies or peptides), it is possible to direct the drug specifically to cancer cells or other diseased tissues, minimizing off-target effects.

A recent study demonstrated that formulating a pyrazolo-pyridazine derivative into nanoparticles significantly improved its cytotoxic activity against cancer cell lines compared to the free compound. nih.gov This approach holds significant promise for future pre-clinical development of potent pyrrolo[3,2-b]pyridine-based agents.

Addressing Challenges and Opportunities in Pyrrolo[3,2-b]pyridine Research

The journey of developing a therapeutic agent from a scaffold like this compound is filled with both challenges and opportunities.

Challenges:

Synthetic Complexity : Achieving regioselective functionalization and developing scalable, sustainable synthetic routes remains a primary challenge.

Drug Resistance : As with many targeted therapies, particularly in oncology, the potential for acquired resistance to new inhibitors is a significant hurdle that requires the design of next-generation drugs or combination therapies.

Translational Gap : Moving from a potent in vitro compound to a successful pre-clinical candidate requires overcoming issues of metabolic stability, bioavailability, and potential off-target toxicity.

Opportunities:

Chemical Versatility : The dual functionality of the title compound provides immense opportunities for creating diverse chemical libraries, increasing the chances of discovering novel biological activities. nih.gov

New Technologies : The convergence of high-throughput synthesis, AI/ML-driven design, and nanotechnology provides a powerful toolkit to address the existing challenges more efficiently. hilarispublisher.comnih.gov

Unexplored Targets : The vast majority of the human proteome remains untargeted by current drugs. The pyrrolo[3,2-b]pyridine scaffold is a proven "privileged" structure, suggesting that its derivatives have the potential to modulate new and challenging biological targets, opening up entirely new therapeutic possibilities. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 7-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine, and how do reaction parameters influence regioselectivity and yield?

  • Methodological Answer:

  • Bromination: Use electrophilic bromination with N-bromosuccinimide (NBS) in acetone at room temperature, achieving yields up to 75% . For regioselective bromination at the 7-position, steric and electronic factors of the pyrrolopyridine core must be optimized.

  • Nitration: Controlled nitration with concentrated nitric acid and sulfuric acid at 0°C minimizes side reactions (e.g., over-nitration), though yields may vary (e.g., 29% in similar substrates) .

  • Sequential Halogenation-Nitration: A two-step protocol (bromination followed by nitration) ensures precise substitution patterns. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can further modify the scaffold .

    StepReagents/ConditionsYieldKey Considerations
    BrominationNBS, acetone, rt75%Regioselectivity via core electronics
    NitrationHNO₃, H₂SO₄, 0°C29%Temperature control for purity

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks using coupling constants and chemical shifts. For example, aromatic protons in similar compounds resonate at δ 7.2–8.4 ppm, with nitro groups deshielding adjacent protons .
  • HRMS: Confirm molecular weight (calc. for C₇H₄BrN₃O₂: 256.95 g/mol) and isotopic patterns (Br, Cl) .
  • HPLC-PDA: Use reversed-phase C18 columns (MeCN/H₂O gradient) to assess purity (>95%) and detect nitro-related degradation products .

Q. What in vitro models are appropriate for initial biological screening of this compound?

  • Methodological Answer:

  • Kinase Inhibition Assays: Test against fibroblast growth factor receptors (FGFRs) due to structural similarity to active pyrrolopyridine derivatives . Use fluorescence-based ADP-Glo™ assays with IC₅₀ determination.
  • Cancer Cell Lines: Screen in ovarian (SK-OV-3) or breast (MCF-7) cancer models, monitoring proliferation via MTT assays. Dose-response curves (1–100 µM) identify potency thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the roles of bromine and nitro substituents in bioactivity?

  • Methodological Answer:

  • Analog Synthesis: Replace Br with Cl/I or nitro with cyano/amine groups. For example, 7-chloro-3-nitro analogs show reduced FGFR affinity, highlighting Br’s role in hydrophobic interactions .
  • Biological Testing: Compare IC₅₀ values across analogs. Nitro groups enhance electron-withdrawing effects, potentially improving target binding but increasing metabolic instability .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to map substituent interactions with FGFR ATP-binding pockets .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Purity Validation: Re-test compounds with conflicting results using HPLC and ¹H NMR to rule out impurities (>98% purity required) .
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or study-specific biases .

Q. How can reaction conditions be optimized for gram-scale synthesis of this compound?

  • Methodological Answer:

  • Solvent Optimization: Replace acetone with DMF in bromination to enhance solubility at higher concentrations .
  • Catalyst Screening: Test Pd(OAc)₂/XPhos for cross-coupling steps, reducing catalyst loading from 5% to 2% without yield loss .
  • Workflow Automation: Use continuous-flow reactors for nitration to improve temperature control and safety .

Data Contradiction Analysis

Q. Why do synthetic yields for nitration vary significantly (20–50%) in literature?

  • Methodological Answer:

  • Reagent Purity: Trace water in HNO₃/H₂SO₄ can hydrolyze intermediates; use freshly distilled acids .
  • Temperature Gradients: Uneven heating in batch reactors causes localized over-nitration. Switch to microwave-assisted synthesis for uniform conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.